molecular formula C6H15ClFNO B1492289 4-Ethoxy-2-fluorobutan-1-amine hydrochloride CAS No. 2098006-07-4

4-Ethoxy-2-fluorobutan-1-amine hydrochloride

Cat. No.: B1492289
CAS No.: 2098006-07-4
M. Wt: 171.64 g/mol
InChI Key: AVVFKPOEMHVSFX-UHFFFAOYSA-N
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Description

. This compound is characterized by its molecular structure, which includes an ethoxy group, a fluorine atom, and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluorobutan-1-amine hydrochloride typically involves the following steps:

    Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

    Chemical Reactions Analysis

    Types of Reactions: 4-Ethoxy-2-fluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    • Oxidation: The amine group can be oxidized to form a corresponding amine oxide.

    • Reduction: The compound can be further reduced to form a primary amine.

    • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    • Substitution: Nucleophiles such as halides and aprotic solvents are employed for substitution reactions.

    Major Products Formed:

    • Amine Oxides: Resulting from the oxidation of the amine group.

    • Primary Amines: Formed through the reduction of the amine group.

    • Substituted Ethoxy Compounds: Resulting from nucleophilic substitution reactions.

    Scientific Research Applications

    4-Ethoxy-2-fluorobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

    Mechanism of Action

    The mechanism by which 4-Ethoxy-2-fluorobutan-1-amine hydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

    Comparison with Similar Compounds

    4-Ethoxy-2-fluorobutan-1-amine hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:

    • 4-Ethoxy-2-fluorophenol: Similar structure but with a phenol group instead of an amine.

    • 2-Fluorobutanoic acid: The precursor compound without the ethoxy and amine groups.

    • 4-Ethoxyaniline: Similar to the target compound but without the fluorine atom.

    Properties

    IUPAC Name

    4-ethoxy-2-fluorobutan-1-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H14FNO.ClH/c1-2-9-4-3-6(7)5-8;/h6H,2-5,8H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AVVFKPOEMHVSFX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOCCC(CN)F.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H15ClFNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    171.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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